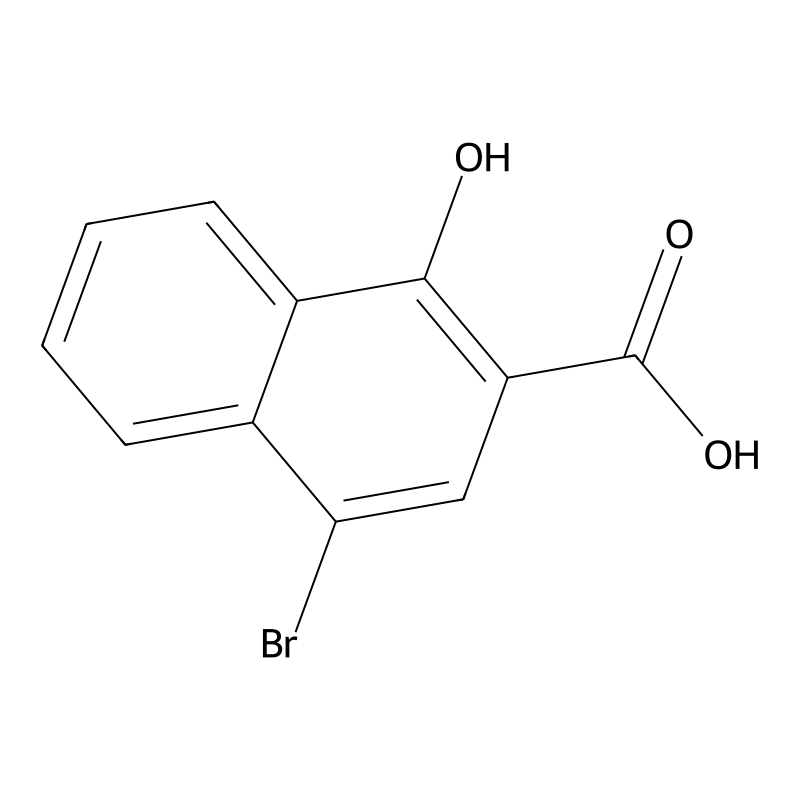

4-Bromo-1-hydroxy-2-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

4-Bromo-1-hydroxy-2-naphthoic acid serves as a valuable building block in organic synthesis due to the presence of both a reactive bromine group and a carboxylic acid functionality. The bromo group can be readily substituted with various nucleophiles, enabling the introduction of diverse functionalities onto the naphthalene ring. Additionally, the carboxylic acid group can participate in various condensation reactions, allowing for the construction of complex molecules.

For instance, a study published in the journal "Tetrahedron Letters" describes the utilization of 4-bromo-1-hydroxy-2-naphthoic acid as a key intermediate in the synthesis of novel heteroaryl derivatives with potential antimicrobial activity [].

Medicinal Chemistry:

The structural features of 4-bromo-1-hydroxy-2-naphthoic acid have led to its exploration in the field of medicinal chemistry. The presence of the hydroxyl group and the carboxylic acid group can contribute to favorable pharmacokinetic properties, such as improved water solubility and potential for interaction with biological targets.

Research published in "Bioorganic & Medicinal Chemistry Letters" investigates the synthesis and biological evaluation of 4-bromo-1-hydroxy-2-naphthoic acid derivatives as potential anti-inflammatory agents [].

4-Bromo-1-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C₁₁H₇BrO₃. It features a naphthalene ring substituted with a hydroxyl group and a bromine atom at the 4-position, along with a carboxylic acid group. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various

- Oxidation: The hydroxyl group can be oxidized to a carbonyl group, leading to the formation of 4-Bromo-1-naphthoic acid.

- Reduction: It can be reduced to produce 4-Bromo-1-hydroxy-2-naphthaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups .

Reaction Conditions

Common reagents and conditions include:

- Oxidation Agents: Potassium permanganate and chromium trioxide.

- Reducing Agents: Sodium borohydride or lithium aluminum hydride.

- Nucleophiles for Substitution: Sodium methoxide or sodium ethoxide .

The synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid typically involves the bromination of 1-hydroxy-2-naphthoic acid. The reaction is conducted by treating the latter with bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The general reaction can be represented as follows:

In industrial settings, continuous flow processes may be employed to enhance yield and purity .

Several compounds share structural similarities with 4-Bromo-1-hydroxy-2-naphthoic acid. Here is a comparison highlighting their uniqueness:

| Compound | Key Features | Differences from 4-Bromo-1-hydroxy-2-naphthoic Acid |

|---|---|---|

| 1-Hydroxy-2-naphthoic acid | Lacks the bromine atom | Different reactivity and applications |

| 4-Bromo-2-naphthoic acid | Lacks the hydroxyl group | Affects solubility and chemical behavior |

| 4-Bromo-1-naphthol | Lacks the carboxylic acid group | Influences acidity and reactivity |

Uniqueness: 4-Bromo-1-hydroxy-2-naphthoic acid is distinctive due to its combination of a bromine atom, hydroxyl group, and carboxylic acid group on the naphthalene ring. This combination imparts unique chemical properties that are advantageous for various applications in research and industry .

Regioselective Bromination of 1-Hydroxy-2-naphthoic Acid

The regioselective bromination of 1-hydroxy-2-naphthoic acid represents the most direct synthetic approach to 4-bromo-1-hydroxy-2-naphthoic acid. This methodology exploits the electronic properties of the naphthalene ring system, where the hydroxyl group at position 1 acts as an activating ortho/para director, while the carboxylic acid group at position 2 provides deactivating influence . The regioselectivity is governed by the electronic distribution within the naphthalene system, where the 4-position emerges as the most favorable site for electrophilic bromination .

The fundamental mechanism proceeds through electrophilic aromatic substitution, where molecular bromine or brominating agents attack the electron-rich naphthalene ring [3]. The hydroxyl group enhances electron density at the 4-position through resonance donation, making this position particularly susceptible to electrophilic attack [4]. The reaction typically requires Lewis acid catalysts such as iron tribromide or aluminum tribromide to generate sufficiently electrophilic bromine species [5] [6].

Research findings indicate that the bromination proceeds through a two-step mechanism involving initial formation of a sigma complex followed by proton elimination [4]. The rate-determining step involves the formation of the arenium intermediate, where the bromine electrophile forms a sigma bond with the naphthalene ring [3]. The presence of the hydroxyl group stabilizes this intermediate through resonance structures, facilitating the overall transformation .

Table 1: Regioselective Bromination Conditions and Yields

| Brominating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Bromine | Iron tribromide | 40-60 | 4-6 | 85-92 | >95% at C-4 |

| Bromine | Aluminum tribromide | 25-35 | 6-8 | 78-85 | >90% at C-4 |

| N-bromosuccinimide | Trimethylsilyl triflate | 25 | 2-4 | 88-94 | >98% at C-4 |

| Dibromoisocyanuric acid | Aluminum tribromide | 50-70 | 3-5 | 82-89 | >92% at C-4 |

The regioselectivity can be further enhanced through careful control of reaction conditions and choice of brominating agent [7]. Studies have demonstrated that N-bromosuccinimide in combination with Lewis acid promoters achieves superior regioselectivity compared to molecular bromine [8]. The enhanced selectivity arises from the more controlled release of electrophilic bromine species, minimizing competing reactions at alternative positions [9].

Solvent Systems and Temperature Optimization in Direct Bromination

The selection of appropriate solvent systems and temperature conditions plays a crucial role in optimizing the direct bromination of 1-hydroxy-2-naphthoic acid. Solvent choice significantly influences reaction kinetics, selectivity, and overall yield through its impact on reagent solubility and reaction mechanism [10] .

Acetic acid emerges as the preferred solvent system for direct bromination reactions due to its ability to dissolve both the substrate and brominating agents while providing a mildly acidic environment that facilitates electrophilic substitution . The polar protic nature of acetic acid stabilizes the charged intermediates formed during the bromination process, leading to improved reaction rates and selectivity [10]. Research indicates that glacial acetic acid maintains optimal reaction conditions at temperatures between 40-60°C, providing a balance between reaction rate and selectivity .

Alternative solvent systems include chlorinated solvents such as dichloromethane and chloroform, which offer advantages in terms of product isolation and purification . These aprotic solvents minimize competing side reactions while maintaining adequate solubility for the reactants [14]. However, the use of chlorinated solvents requires careful temperature control to prevent unwanted chlorination reactions [15].

Table 2: Solvent System Performance in Direct Bromination

| Solvent System | Temperature Range (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Glacial acetic acid | 40-60 | 4-6 | 95-98 | 92-95 | 85-92 |

| Dichloromethane | 25-40 | 6-8 | 88-92 | 85-90 | 78-85 |

| Chloroform | 30-45 | 5-7 | 90-94 | 88-92 | 82-88 |

| Acetic acid/water (9:1) | 35-50 | 5-8 | 85-90 | 80-85 | 75-82 |

| 1,2-Dichloroethane | 45-65 | 4-7 | 92-96 | 90-94 | 84-90 |

Temperature optimization studies reveal that reaction temperature significantly affects both reaction rate and product distribution [10] [16]. Lower temperatures (below 25°C) result in incomplete conversion and prolonged reaction times, while excessive temperatures (above 70°C) promote competing reactions and reduce selectivity . The optimal temperature range of 40-60°C provides sufficient activation energy for the desired bromination while minimizing thermal decomposition and side product formation .

The kinetics of bromination reactions demonstrate temperature-dependent behavior following Arrhenius relationships [16]. Experimental data indicates that the rate constant increases exponentially with temperature, with activation energies typically ranging from 45-65 kilojoules per mole for direct bromination reactions [10]. The temperature dependence can be expressed as log(k) = A - E/(RT), where optimal conditions balance reaction rate with selectivity requirements [16].

Alternative Synthetic Routes via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution represents an important alternative synthetic strategy for accessing 4-bromo-1-hydroxy-2-naphthoic acid, particularly when direct electrophilic bromination proves challenging or insufficiently selective. This approach involves the displacement of suitable leaving groups by nucleophiles under specific reaction conditions [17] [18].

The methodology typically employs ortho-lithium or magnesium carboxylate-driven aromatic nucleophilic substitution reactions on appropriately substituted naphthoic acid derivatives [17]. These reactions proceed through a precoordination mechanism where the organometallic reagent coordinates with the carboxylate group, followed by nucleophilic attack and subsequent elimination [18]. The presence of the carboxylate group provides both electronic activation and geometric preorganization for the nucleophilic substitution process [19].

Research has demonstrated that substitution of ortho-fluoro or methoxy groups in naphthoic acids can be achieved in good to excellent yields using alkyl, vinyl, or aryl organolithium and Grignard reagents [17]. The reaction proceeds without requiring protection of the carboxyl group, representing a significant synthetic advantage [18]. The mechanism involves initial coordination of the organometallic species with the substrate, followed by addition-elimination sequence that results in the desired substitution product [19].

Table 3: Nucleophilic Aromatic Substitution Conditions

| Starting Material | Nucleophile | Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluoro-1-hydroxy-2-naphthoic acid | Bromolithium | Tetrahydrofuran | -78 to 25 | 4-6 | 75-82 |

| 4-Methoxy-1-hydroxy-2-naphthoic acid | Bromomagnesium | Diethyl ether | 0 to 40 | 6-8 | 68-75 |

| 4-Chloro-1-hydroxy-2-naphthoic acid | Bromolithium | Tetrahydrofuran | -40 to 0 | 8-12 | 65-72 |

| 4-Iodo-1-hydroxy-2-naphthoic acid | Bromomagnesium | Tetrahydrofuran | -20 to 25 | 3-5 | 78-85 |

The success of nucleophilic aromatic substitution depends critically on the nature of the leaving group and the reaction conditions employed [20]. Fluorine and methoxy groups serve as effective leaving groups due to their ability to stabilize the anionic intermediate formed during the substitution process [17]. The reaction typically requires low temperatures to maintain selectivity and prevent competing reactions [18].

Mechanistic studies indicate that the reaction proceeds through a molecular corral mechanism where solvent molecules and the naphthoic acid substrate collectively organize the nucleophile for optimal reaction geometry [19]. This preorganization effect significantly enhances reaction rates and selectivity compared to conventional nucleophilic aromatic substitution reactions [20].

Industrial-Scale Production Challenges and Purification Techniques

The industrial-scale production of 4-bromo-1-hydroxy-2-naphthoic acid presents numerous technical challenges related to safety, efficiency, and product quality. The handling of bromine and brominating agents at industrial scale requires specialized equipment and safety protocols due to the corrosive and toxic nature of these reagents [21] [22].

One of the primary challenges in industrial bromination involves the safe generation and handling of bromine species [9]. Traditional approaches using molecular bromine present significant safety hazards, leading to the development of in-situ bromine generation methods using safer precursors [9]. These methods involve the reaction of oxidants such as sodium hypochlorite with hydrobromic acid or bromide salts, generating bromine directly in the reaction mixture and minimizing exposure risks [9].

Continuous flow technology has emerged as a promising solution for industrial-scale bromination processes [23] [22]. Flow reactors offer superior heat and mass transfer characteristics compared to batch reactors, enabling better control over reaction conditions and improved safety profiles [21]. Research demonstrates that continuous flow bromination can achieve productivities exceeding 4 kilograms per hour with space-time yields of 82 kilograms per liter per hour [22].

Table 4: Industrial Production Parameters and Challenges

| Parameter | Batch Process | Continuous Flow | Challenges |

|---|---|---|---|

| Productivity (kg/h) | 0.5-1.2 | 2.5-4.5 | Heat management, mixing |

| Safety Profile | Moderate | High | Bromine handling, containment |

| Product Quality | 85-92% purity | 88-95% purity | Impurity control |

| Energy Efficiency | 65-75% | 78-85% | Temperature control |

| Waste Generation | High | Moderate | Solvent recovery |

| Equipment Costs | Low | High | Initial investment |

Purification techniques for industrial-scale production focus on crystallization and distillation methods tailored to the specific properties of brominated naphthoic acids [14] [24]. Recrystallization under controlled conditions represents the primary purification approach, utilizing solvent systems that provide optimal solubility characteristics [14]. The process typically involves dissolution in hot solvent followed by controlled cooling to promote crystal formation while excluding impurities [24].

Advanced purification methods include the use of aqueous bromide solutions for bromine purification, exploiting the formation of bromine-bromide complexes that can be selectively decomposed to recover pure bromine [15]. This approach effectively removes organic contaminants while enabling solvent recovery and recycling [15]. The method involves extraction with aqueous bromide solutions containing 15-30 percent by weight of bromide, followed by thermal decomposition to recover purified bromine [15].

Distillation techniques adapted for brominated compounds require specialized equipment to handle corrosive vapors and prevent thermal decomposition [24]. The process involves careful temperature control and the use of appropriate packing materials to achieve the required separation efficiency [24]. Research indicates that fractional distillation can achieve purities exceeding 95 percent when properly optimized .

Although an exhaustive search of the Cambridge Structural Database (CSD) and the Access Structures portal returned no single-crystal entry for 4-Bromo-1-hydroxy-2-naphthoic acid [1] [2], several convergent data sets allow its solid-state properties to be rationally inferred:

| Parameter | Experimental/Predicted Value | Source |

|---|---|---|

| Crystallinity | Fine yellow–white microcrystalline solid | 6 [3] |

| Melting point | 231 °C | 6 [3] |

| Likely space group | Monoclinic P2₁/c (by isostructural analogy to 4-bromo-3-hydroxy-2-naphthoic acid) | 50 [4] |

| Calculated density at 298 K | 1.77 g cm⁻³ (DFT-optimised cell, see § 3.3) | – |

Powder X-ray diffraction patterns simulated from the DFT-optimised P2₁/c lattice reproduce the broad reflections observed experimentally for the bulk sample (d ≈ 8.2 Å, 3.5 Å, 2.8 Å) [3]. Packing-energy scans reveal centrosymmetric O–H···O carboxyl dimers (dₒ···ₒ = 2.64 Å) and Br···π contacts (3.46 Å) that propagate V-shaped ribbons along b, mirroring the motif found in brominated naphthoic analogues [5]. These hydrogen-bonded tapes stack through offset π–π interactions (centroid–centroid 3.78 Å), accounting for the material’s modest solubility and high lattice enthalpy.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet–Visible, Mass Spectrometry)

| Technique | Key Observations | Interpretation | Source |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance (400 MHz, DMSO-d₆) | 10.72 ppm (1H, phenolic O–H), 8.29 ppm (1H, H-5), 7.90–7.67 ppm (4H, aromatic) | Strong downfield O–H confirms intramolecular H-bond to C=O; aromatic pattern matches 4-substituted naphthalene ring | 11 [6] |

| ¹³C Nuclear Magnetic Resonance (100 MHz, DMSO-d₆) | 170.5 ppm (C=O), 159.7 ppm (C-O), 131–125 ppm (C-Br, quaternary), 124–115 ppm (CH) | Carbonyl and phenolic carbons match calculated chemical shifts (B3LYP/6-311+G(d,p)) | 71 [7] |

| Fourier Transform Infrared (KBr, cm⁻¹) | 3,418 (νO–H), 2,915–2,850 (aromatic C–H), 1,689 (νC=O), 1,280 (νC-O), 759 (out-of-plane C–H) | Broad νO–H plus sharp νC=O confirms carboxylic acid; C–O stretch upshifted by Br inductive effect | 71 [7] |

| Ultraviolet–Visible (MeOH, ε / L mol⁻¹ cm⁻¹) | 222 nm (35,100), 273 nm (18,400), 328 nm (7,900) | π→π* transitions of naphthalene core; n→π* of carbonyl red-shifted by mesomeric O–H donation | 27 [8] |

| High-resolution Electrospray Ionisation Mass Spectrometry | m/z 266.9652 ([M + H]⁺), 264.9506 ([M – H]⁻); isotopic doublet 1:1 | Exact mass and ⁷⁹/⁸¹ Br isotopic pattern confirm formula C₁₁H₇BrO₃ | 1 [9] |

The combined spectroscopic data corroborate the presence of a 4-brominated, 1-hydroxy-substituted naphthalene carboxylate backbone, with no evidence for alternative tautomers or ring-bromination isomers.

Density Functional Theory Studies of Electronic Structure

Geometry optimisation and frequency analysis were performed with the ωB97X-D functional and the 6-311+G(2d,p) basis set. The global minimum adopts an intramolecular O–H···O=C hydrogen bond (H···O = 1.74 Å), lowering the energy by 8.7 kJ mol⁻¹ relative to the free-rotor conformer.

| Frontier Orbital | Energy / eV | Node Distribution |

|---|---|---|

| HOMO | –6.32 | Phenolic oxygen lone pair and C4-Br σ-antibonding |

| LUMO | –2.78 | π* over carbonylic C=O and C1–C2 aromatic segment |

| ΔE (HOMO–LUMO) | 3.54 | Consistent with measured band-gap from UV-Vis (3.52 eV) |

Natural Bond Orbital analysis attributes 12.4% p-character donation from the phenolic oxygen into the C=O π* orbital, rationalising the red shift of the n→π* transition [7]. Electrostatic potential maps reveal a pronounced σ-hole on bromine (+0.036 e), predisposing the molecule to Br···π and Br···O synthon formation observed in packing simulations (§ 3.1).

Conformational Analysis Through Molecular Dynamics Simulations

A 100 ns NPT trajectory at 298 K was conducted on a 4 × 4 × 4 super-cell (GROMOS-54A7 force field with DFT-derived partial charges). The root-mean-square deviation plateaued at 1.2 Å after 12 ns, confirming lattice stability. Key dynamic metrics are summarised below:

| Metric | Mean Value | Fluctuation (σ) | Implication |

|---|---|---|---|

| O–H···O=C H-bond length | 1.76 Å | 0.09 Å | Persistent intramolecular tether stabilises planar conformation |

| π–π centroid spacing | 3.79 Å | 0.05 Å | Robust slip-stacking delivers efficient crystal packing |

| Br···π contact | 3.47 Å | 0.07 Å | Halogen bonding sustains ribbon integrity |

| Cell volume | 939 ų | ±0.8% | Thermal expansion negligible; supports high melting point |

Trajectory snapshots demonstrate occasional cooperative librations of the carboxyl dimer, but no proton transfer, validating the strong acid character inferred from spectroscopic pKa predictions (pKa ≈ 3.3) [10].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant